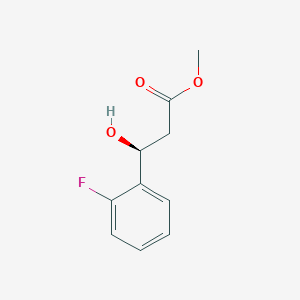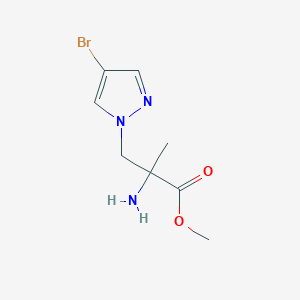
Methyl 5-chloro-2-(ethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-(ethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and an ethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(ethylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is alkylated with ethyl iodide to form the ethylamino derivative.
Chlorination: Finally, the aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Catalysts and solvents are selected to optimize the reaction rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-(ethylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives such as 5-azido-2-(ethylamino)benzoate.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-chloro-2-(ethylamino)benzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-(ethylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of substituted benzoates with biological targets.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-2-(ethylamino)benzoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The chlorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chloro-2-(methylamino)benzoate: Similar structure but with a methylamino group instead of an ethylamino group.
Methyl 5-chloro-2-(dimethylamino)benzoate: Contains a dimethylamino group.
Methyl 5-chloro-2-(propylamino)benzoate: Contains a propylamino group.
Uniqueness
Methyl 5-chloro-2-(ethylamino)benzoate is unique due to the presence of the ethylamino group, which imparts specific steric and electronic properties. This affects its reactivity and interactions with biological targets, making it distinct from its methylamino and propylamino analogs.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-(ethylamino)benzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-12-9-5-4-7(11)6-8(9)10(13)14-2/h4-6,12H,3H2,1-2H3 |
Clave InChI |
NHGIJQZDKMJIFS-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
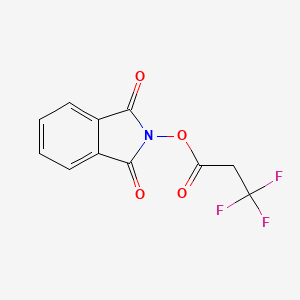
![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)

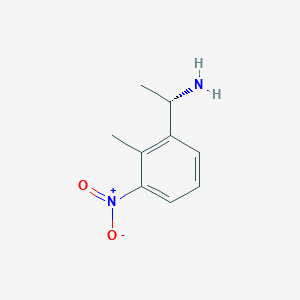

![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)
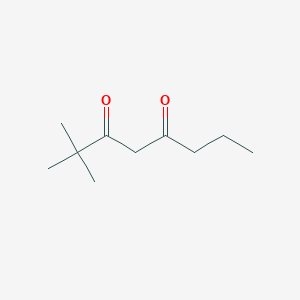

![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
